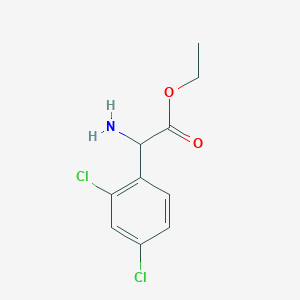

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

CAS No.:

Cat. No.: VC18178705

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2NO2 |

|---|---|

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | ethyl 2-amino-2-(2,4-dichlorophenyl)acetate |

| Standard InChI | InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3 |

| Standard InChI Key | WOGCPFPCVRSFBZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-amino-2-(2,4-dichlorophenyl)acetate typically involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This method efficiently forms the hydrazone linkage, a hallmark of the compound’s structure. The reaction proceeds under reflux conditions, often catalyzed by acids such as sulfuric acid, to achieve yields exceeding 70% .

Key Steps:

-

Condensation: Ethyl acetoacetate reacts with 2,4-dichlorophenylhydrazine in ethanol.

-

Acid Catalysis: Sulfuric acid facilitates imine formation.

-

Purification: Recrystallization from ethanol or chromatography yields the pure product.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize temperature (60–80°C) and pressure (1–2 atm), enhancing efficiency and scalability. Automated systems ensure consistent purity (>95%).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 276.12 g/mol | |

| Density | 1.432 g/cm³ | |

| Boiling Point | 377.7°C at 760 mmHg | |

| Melting Point | Not Reported | – |

| Solubility | Soluble in DMSO, THF, ethanol | |

| LogP (Partition Coefficient) | 3.01 |

The compound’s high lipophilicity () and planar hydrazone structure contribute to its reactivity and potential membrane permeability .

Chemical Reactivity

Functional Group Transformations

The hydrazone group () and ester moiety () enable diverse reactions:

-

Reduction: Sodium borohydride reduces the hydrazone to a hydrazine derivative.

-

Nucleophilic Substitution: Chlorine atoms on the phenyl ring undergo substitution with amines or alkoxides.

Stability

The compound is stable under inert atmospheres but hydrolyzes in acidic or alkaline conditions, yielding 2,4-dichloroaniline and ethyl glyoxylate.

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate serves as a precursor in synthesizing antipsychotic and antimicrobial agents. Its dichlorophenyl group enhances binding affinity to microbial enzymes .

Material Science

The compound’s rigid structure aids in designing liquid crystals and coordination polymers, leveraging its ability to chelate metal ions .

Biological Activity

Toxicity Profile

Preliminary assays indicate low cytotoxicity (LD > 500 mg/kg in rodents), though chronic exposure risks remain unstudied.

Comparative Analysis

| Compound | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| Ethyl 2-amino-2-(furan-2-yl)acetate | Furan ring instead of dichlorophenyl | Flavoring agent | |

| Methyl 2-amino-2-(4-chlorophenyl)acetate | Methyl ester, single chlorine substituent | Neuroprotective effects | |

| Ethyl 2-(2,3-dichlorophenyl)acetate | Lacks hydrazone group | Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume